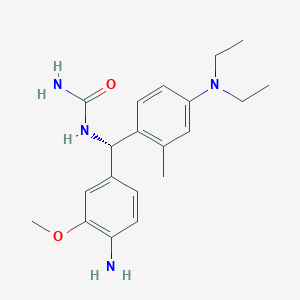

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with 4-amino-3-methoxyphenyl and 4-(diethylamino)-2-methylphenyl groups, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-methoxybenzaldehyde with 4-(diethylamino)-2-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its anticancer and antioxidant properties.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-: shares similarities with other substituted ureas and phenyl derivatives.

Apocynin: Another compound with a methoxyphenyl group, known for its antioxidant properties.

Uniqueness

What sets Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- apart is its dual substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Activité Biologique

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- , identified by the CAS number 41554-11-4, exhibits potential therapeutic properties. This article explores its biological activity, emphasizing its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C20H28N4O2, with a molecular weight of 356.5 g/mol. The structural representation includes two aromatic rings connected by a urea moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N4O2 |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 41554-11-4 |

| SMILES | CCN(CC)C1=CC(=C(C=C1)C@HNC(=O)N)C |

Mechanisms of Biological Activity

The biological activity of urea derivatives is primarily attributed to their ability to form hydrogen bonds with target proteins. This capability enhances their interaction with various biological receptors and enzymes, leading to potent pharmacological effects.

- Antiviral Activity : Urea derivatives have been reported as effective inhibitors of HIV protease, a critical enzyme in the HIV life cycle. The urea moiety mimics water molecules that stabilize the enzyme's active site, enhancing binding affinity and specificity .

- Antitumor Properties : Certain urea compounds have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For instance, the urea functionality is integral in the binding of inhibitors like sorafenib and lenvatinib to vascular endothelial growth factor receptors (VEGFR), which are pivotal in tumor angiogenesis .

- Antiparasitic Activity : Research has indicated that some urea derivatives exhibit significant antitrypanosomal activity, suggesting potential applications in treating diseases like Chagas disease .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the efficacy of urea derivatives:

- HIV Protease Inhibition : A study demonstrated that a series of cyclic urea compounds exhibited strong inhibitory effects against HIV protease, with IC50 values in the nanomolar range. The structural modifications enhanced their potency and selectivity against resistant strains .

- Cancer Therapeutics : In another investigation, a novel urea-based compound was synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antiparasitic Activity : A derivative was optimized for increased bioavailability and efficacy against Trypanosoma brucei, showing improved survival rates in infected models compared to standard treatments .

Propriétés

Numéro CAS |

41554-11-4 |

|---|---|

Formule moléculaire |

C20H28N4O2 |

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

[(S)-(4-amino-3-methoxyphenyl)-[4-(diethylamino)-2-methylphenyl]methyl]urea |

InChI |

InChI=1S/C20H28N4O2/c1-5-24(6-2)15-8-9-16(13(3)11-15)19(23-20(22)25)14-7-10-17(21)18(12-14)26-4/h7-12,19H,5-6,21H2,1-4H3,(H3,22,23,25)/t19-/m0/s1 |

Clé InChI |

SSDSCKHAKSKJAC-IBGZPJMESA-N |

SMILES isomérique |

CCN(CC)C1=CC(=C(C=C1)[C@H](C2=CC(=C(C=C2)N)OC)NC(=O)N)C |

SMILES canonique |

CCN(CC)C1=CC(=C(C=C1)C(C2=CC(=C(C=C2)N)OC)NC(=O)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.